molecular formula C8H5Cl2F3 B1601483 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene CAS No. 80245-33-6

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

Cat. No.: B1601483
CAS No.: 80245-33-6
M. Wt: 229.02 g/mol
InChI Key: DLESTTCLFWLCBX-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 5-methyl-3-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or modify other functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are typical.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated compounds or modified aromatic rings.

Scientific Research Applications

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds.

    Oxidation-Reduction: It can participate in redox reactions, altering its oxidation state and forming new products.

    Binding Interactions: The trifluoromethyl group can enhance binding affinity to certain biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-methyl-3-(trifluoromethyl)benzene
  • 1,2-Dichloro-5-methylbenzene
  • 1,2-Dichloro-3-(trifluoromethyl)benzene

Uniqueness

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its electrophilic character and potential for diverse chemical transformations.

This compound’s distinct structure makes it a valuable building block in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLESTTCLFWLCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507700
Record name 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80245-33-6
Record name 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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